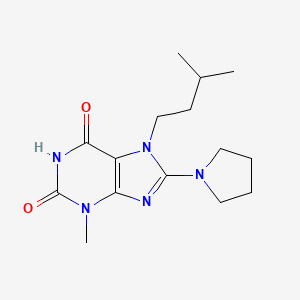7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 361174-81-4
Cat. No.: VC4565899
Molecular Formula: C15H23N5O2
Molecular Weight: 305.382
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 361174-81-4 |
|---|---|
| Molecular Formula | C15H23N5O2 |
| Molecular Weight | 305.382 |
| IUPAC Name | 3-methyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
| Standard InChI | InChI=1S/C15H23N5O2/c1-10(2)6-9-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-7-4-5-8-19/h10H,4-9H2,1-3H3,(H,17,21,22) |
| Standard InChI Key | CJHSQMBDTOUFKU-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |
Introduction
7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family, which plays a crucial role in biological systems, particularly in nucleic acid structures and metabolic processes. This compound is characterized by its unique combination of functional groups, including an isopentyl group, a methyl group, and a pyrrolidin-1-yl substituent, which contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common methods include condensation reactions and nucleophilic substitutions, which require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and products.
Biological Activity and Mechanism of Action
The biological activity of 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, which can modulate their activity. This modulation may mimic or inhibit natural substrates, leading to altered biochemical pathways that are relevant in various diseases.
Comparison with Similar Compounds
Similar purine derivatives, such as 7-isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione and 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also exhibit significant biological activities due to their unique structural features. These compounds are valuable for targeted research and potential therapeutic applications in pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume